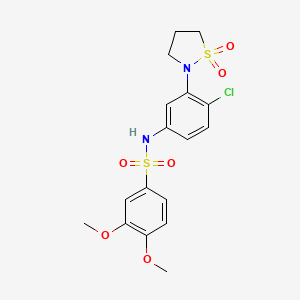

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidine moiety and a substituted phenyl ring. The 3,4-dimethoxybenzenesulfonamide moiety enhances solubility and metabolic stability, while the 4-chloro substituent on the phenyl ring may influence electronic and steric interactions in biological systems . The 1,1-dioxidoisothiazolidine ring introduces a sulfone group, which can modulate reactivity and tautomeric equilibria compared to non-oxidized analogs.

Propriétés

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O6S2/c1-25-16-7-5-13(11-17(16)26-2)28(23,24)19-12-4-6-14(18)15(10-12)20-8-3-9-27(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOQIQLLHTUFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a synthetic compound belonging to the class of thiazolidine derivatives. Its unique structural features and functional groups suggest potential biological activities that are significant in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is C17H18ClN3O5S, with a molecular weight of approximately 423.85 g/mol. The compound features:

- Chloro-substituted phenyl group

- Dioxidoisothiazolidin ring

- Dimethoxybenzenesulfonamide moiety

These components contribute to the compound's reactivity and biological interactions.

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures have shown antimicrobial properties against various pathogens. The sulfonamide group is known for its antibacterial effects due to its ability to inhibit bacterial folic acid synthesis. Studies have demonstrated that modifications in the structure can enhance the antibacterial potency of sulfonamides.

Anticancer Properties

The compound's interaction with specific molecular targets may also confer anticancer properties. Thiazolidine derivatives have been investigated for their potential to induce apoptosis in cancer cells. In vitro studies suggest that the presence of the dioxidoisothiazolidin moiety may enhance cytotoxicity against certain cancer cell lines.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. It is hypothesized that the compound may interfere with cellular signaling pathways, leading to altered cellular responses. The exact pathways remain under investigation but could involve inhibition of key enzymes involved in metabolic processes.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Key Structural Features:

- Core scaffold : The compound’s sulfonamide group is linked to a 3,4-dimethoxyphenyl ring, differentiating it from simpler benzenesulfonamides (e.g., tosyl derivatives).

- Substituted phenyl ring : The 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group introduces steric bulk and electronic effects due to the electron-withdrawing chlorine and sulfone groups.

- Tautomerism : Unlike thione-containing analogs (e.g., triazole-thiones in ), the 1,1-dioxidoisothiazolidine ring avoids tautomeric equilibria, stabilizing the sulfone form .

Comparison Table: Structural Analogues

Physicochemical Properties

Spectral Data:

IR Spectroscopy :

- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the sulfone’s stability, contrasting with thiol tautomers in triazole-thiones (e.g., compounds [7–9] in ) .

- νC=S bands (1247–1255 cm⁻¹) in triazole-thiones are absent here due to the oxidized sulfone group.

- νNH vibrations (3278–3414 cm⁻¹) align with sulfonamide NH groups, similar to hydrazinecarbothioamides in .

- 1H-NMR/13C-NMR: Methoxy groups (3,4-dimethoxy) would exhibit singlet peaks at ~3.8–4.0 ppm (1H) and 55–60 ppm (13C). The 1,1-dioxidoisothiazolidine ring’s protons are expected to resonate downfield (~3.5–4.5 ppm) due to electron-withdrawing sulfone effects, differing from non-sulfonated isothiazolidines.

Thermal Stability:

- While direct melting point data for the target compound is unavailable, analogs like Example 53 () exhibit MP = 175–178°C, suggesting that sulfonamides with fluorinated aromatic systems have moderate thermal stability. The target’s methoxy groups may lower its MP compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.